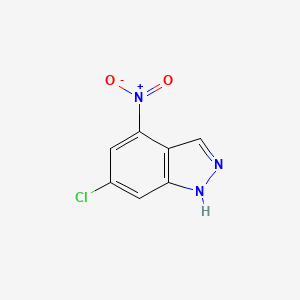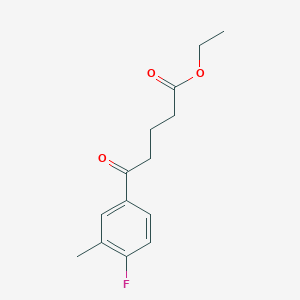
6-Chloro-4-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-nitro-1H-indazole is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 4th position on the indazole ring
Applications De Recherche Scientifique
6-Chloro-4-nitro-1H-indazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-4-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
This compound interacts with its targets by inhibiting the activity of Nitric Oxide Synthases . This inhibition results in a decrease in the production of nitric oxide, leading to alterations in the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of Nitric Oxide Synthases affects various biochemical pathways. Nitric oxide is involved in numerous physiological processes, including vasodilation, immune response modulation, and neurotransmission . Therefore, the inhibition of its production can have wide-ranging effects on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in vasodilation, immune response, and neurotransmission, among other processes .
Analyse Biochimique
Biochemical Properties
6-Chloro-4-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as nitric oxide synthase (NOS), where it acts as an inhibitor . This interaction is crucial because NOS is involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes. By inhibiting NOS, this compound can modulate the levels of nitric oxide, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit cell growth in various neoplastic cell lines, particularly colon and melanoma cells . This inhibition is achieved through the compound’s ability to induce cell cycle arrest in the G0–G1 phase, thereby preventing cell proliferation. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as NOS, inhibiting their activity . This binding interaction prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-1H-indazole typically involves the nitration of 6-chloro-1H-indazole. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-nitro-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine position using nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 6-chloro-4-amino-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-Nitro-1H-indazole
7-Chloro-1H-indazole
6-Chloro-1H-indazole-3-carbaldehyde
Propriétés
IUPAC Name |
6-chloro-4-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXLVRDXHYCOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646191 |
Source


|
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-50-6 |
Source


|
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














